Carteolol hydrochloride, (R)-
Description
Contextualization within Beta-Adrenergic Receptor Antagonists
Beta-adrenergic receptor antagonists, commonly known as beta-blockers, are a class of drugs that function by obstructing the actions of catecholamines at β-adrenergic receptors. nih.gov This blockade can lead to various physiological effects, including reductions in heart rate and myocardial contractility. smolecule.com Carteolol (B1214276), in its racemic form (a mixture of both (R)- and (S)-enantiomers), is classified as a non-selective beta-blocker, meaning it acts on both β1 and β2 receptors. nih.gov It is used in the management of conditions such as hypertension, angina pectoris, and cardiac arrhythmias. nih.govnih.gov
A notable characteristic of carteolol is its intrinsic sympathomimetic activity (ISA), which allows it to partially activate beta-receptors while also blocking them. smolecule.com This property is a subject of research as it may differentiate its profile from other non-selective beta-blockers. smolecule.com Studies have compared the efficacy of carteolol to other beta-blockers like timolol (B1209231) and betaxolol (B1666914), often finding similar effectiveness in specific applications. researchgate.netnih.gov
Significance of Chirality in Pharmaceutical Research
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. The two mirror-image forms of a chiral drug are called enantiomers, designated as (R)- and (S)-. These enantiomers can exhibit different pharmacological and toxicological behaviors in the body because biological systems, such as receptors and enzymes, are themselves chiral. nih.govontosight.ai
The U.S. Food and Drug Administration (FDA) has emphasized the importance of evaluating the pharmacokinetics of individual enantiomers in a chiral drug. mdpi.com This is because one enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to adverse effects. mdpi.comresearchgate.net The development of methods to separate and analyze enantiomers, such as capillary electrophoresis and high-performance liquid chromatography (HPLC), is therefore a significant area of analytical chemistry research. nih.govresearchgate.net For many aryloxyaminopropanol beta-blockers, the (S)-enantiomer is generally associated with more potent beta-adrenoceptor blocking activity. researchgate.net However, in the case of carteolol, both the (R)- and (S)-enantiomers have been shown to reduce intraocular pressure to similar levels in animal studies. caymanchem.comcaymanchem.com
Scope and Research Imperatives for (R)-Carteolol Hydrochloride
Current and future research on (R)-Carteolol hydrochloride is multifaceted. A primary focus is on developing efficient and environmentally friendly methods for its enantioselective synthesis to produce the pure enantiomer. mdpi.com Lipase-catalyzed kinetic resolution is one such approach that has been explored for producing enantiopure precursors of carteolol and its derivatives. mdpi.com
Beyond its primary beta-blocking activity, research has investigated other potential properties of carteolol. Studies have suggested that carteolol may possess neuroprotective qualities, potentially reducing retinal damage from oxidative stress and visible light. smolecule.comcncb.ac.cn Further research has explored its antioxidant properties, with in vitro studies showing it can suppress the generation of reactive oxygen species in cultured lens epithelial cells after ultraviolet irradiation. nih.gov Additionally, some investigations have pointed towards potential anti-inflammatory effects, as carteolol hydrochloride has been observed to inhibit the production of pro-inflammatory cytokines in laboratory settings. arvojournals.org These emerging areas of research indicate a continuing interest in uncovering the full therapeutic potential of carteolol and its specific enantiomers.
| Property/Characteristic | Description |
| Chemical Name | (±)-5-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-3,4-dihydro-2(1H)-quinolinone monohydrochloride |
| Molecular Formula | C16H25ClN2O3 |
| Molecular Weight | 328.8 g/mol |
| Pharmacological Class | Non-selective beta-adrenergic antagonist |
| Key Feature | Intrinsic Sympathomimetic Activity (ISA) |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
59567-87-2 |
|---|---|
Molecular Formula |
C16H25ClN2O3 |
Molecular Weight |
328.83 g/mol |
IUPAC Name |
5-[(2R)-3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-1H-quinolin-2-one;hydrochloride |
InChI |
InChI=1S/C16H24N2O3.ClH/c1-16(2,3)17-9-11(19)10-21-14-6-4-5-13-12(14)7-8-15(20)18-13;/h4-6,11,17,19H,7-10H2,1-3H3,(H,18,20);1H/t11-;/m1./s1 |
InChI Key |
FYBXRCFPOTXTJF-RFVHGSKJSA-N |
Isomeric SMILES |
CC(C)(C)NC[C@H](COC1=CC=CC2=C1CCC(=O)N2)O.Cl |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CCC(=O)N2)O.Cl |
Origin of Product |
United States |
Pharmacological Characterization and Receptor Interactions
Adrenergic Receptor Antagonism
The principal mechanism of action for carteolol (B1214276) hydrochloride is its function as an antagonist at beta-adrenergic receptors. This activity is foundational to its therapeutic effects, particularly in ophthalmic applications for managing intraocular pressure.
Non-Selective Beta-1 and Beta-2 Adrenoceptor Blockade
Carteolol hydrochloride is classified as a non-selective beta-blocker, meaning it exhibits antagonistic effects at both beta-1 (β1) and beta-2 (β2) adrenergic receptors nih.govjpp.krakow.plbrainkart.com. Beta-1 receptors are predominantly located in the heart, where their stimulation leads to increased heart rate and contractility. Beta-2 receptors are found in various tissues, including the lungs, blood vessels, and the ciliary body of the eye nih.govresearchgate.net. By blocking both receptor subtypes, carteolol exerts a broad range of effects. This non-selective blockade prevents the binding of catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) to these receptors, thereby inhibiting their downstream signaling pathways nih.govjpp.krakow.plresearchgate.net.
Mechanisms of Aqueous Humor Production Modulation
The primary mechanism through which carteolol hydrochloride lowers intraocular pressure is by reducing the production of aqueous humor nih.govjpp.krakow.placnp.org. This clear fluid fills the front part of the eye, and its pressure is maintained by a balance between production and drainage nih.govconicet.gov.ar. The production of aqueous humor is handled by the ciliary body, a structure in the eye that contains beta-adrenergic receptors nih.govnih.gov. Carteolol hydrochloride works by blocking these beta-receptors within the ciliary body nih.gov. This blockade interferes with the sympathetic stimulation necessary for aqueous humor secretion, leading to a decrease in its production rate and consequently, a reduction in intraocular pressure nih.govacnp.org.
Intrinsic Sympathomimetic Activity (ISA) in Beta-Adrenoceptor Ligands
A distinguishing feature of carteolol hydrochloride is its possession of intrinsic sympathomimetic activity (ISA) nih.govbrainkart.comresearchgate.netnih.govwur.nl. Unlike pure antagonists that only block the receptor, agents with ISA are partial agonists. This means they can weakly stimulate the beta-adrenergic receptors they block nih.govresearchgate.netnih.gov. This partial agonism can be beneficial as it may prevent profound bradycardia (an excessively slow heart rate) or other adverse effects that can be associated with complete beta-blockade nih.gov.
In vitro studies on rat cardiovascular preparations have characterized this activity. At low concentrations, carteolol antagonized the effects of the potent beta-agonist isoprenaline. However, at higher concentrations, it demonstrated a positive inotropic effect, increasing the force of myocardial contraction on its own. This dual action underscores its classification as a non-conventional partial agonist at both cardiac and vascular beta-adrenoceptors.
| Concentration (µM) | Observed Effect |
|---|---|
| 0.01 - 0.1 | Antagonism of isoprenaline's positive inotropic effect |
| 1 - 1000 | Increase in force of contraction (EC50: 4.6 µM) |
Beyond Adrenergic Receptors: Investigation of Alternative Receptor Affinities
Research has extended beyond the adrenergic system to explore carteolol's potential interactions with other receptor families, revealing a more complex pharmacological profile.
Serotonin (B10506) Receptor Interactions (e.g., 5-HT1A, 5-HT1B)
Studies have identified that carteolol hydrochloride also acts as an antagonist at specific serotonin (5-hydroxytryptamine) receptors. Specifically, it has been found to be an active inhibitor of ligand binding to 5-HT1A and 5-HT1B recognition sites in rat brain tissue nih.gov. This indicates that carteolol can block the activity of serotonin at these particular receptor subtypes. This anti-serotonergic activity has been explored in the context of its potential mechanisms for other therapeutic applications nih.gov. Unlike some other beta-blockers, carteolol shows no significant activity at 5-HT1C or 5-HT2 recognition sites nih.gov.
| Receptor Target | Activity |
|---|---|
| Beta-1 Adrenoceptor | Antagonist (with ISA) |
| Beta-2 Adrenoceptor | Antagonist (with ISA) |
| Serotonin 5-HT1A Receptor | Antagonist |
| Serotonin 5-HT1B Receptor | Antagonist |
Histamine (B1213489) Receptor Interactions (e.g., H1, H2)
The interaction of carteolol hydrochloride with histamine receptors has also been a subject of investigation. Histamine receptors, such as H1 and H2, are involved in allergic responses and gastric acid secretion, respectively. Some beta-blocking agents have been shown to induce histamine release from inflammatory cells, which could contribute to ocular side effects. However, studies evaluating the effects of various ophthalmic beta-blockers on histamine release from human leucocytes found that carteolol hydrochloride had no effect on histamine release at the concentrations tested. This was in contrast to other beta-blockers like betaxolol (B1666914) and metipranolol, which did cause significant histamine liberation, likely due to a cytotoxic effect. These findings suggest that carteolol does not significantly interact with histamine release mechanisms in these cells.
Molecular and Cellular Mechanisms of Action
(R)-Carteolol hydrochloride, as a non-selective beta-adrenergic receptor antagonist, primarily exerts its effects by modulating signal transduction pathways associated with these receptors. Beta-adrenergic receptors are G-protein coupled receptors that, upon activation by catecholamines like epinephrine, stimulate the enzyme adenylyl cyclase. This leads to an increase in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP) nih.govpathbank.org.
By blocking these receptors, (R)-carteolol hydrochloride prevents this cascade. Studies on the racemic mixture of carteolol have shown that it acts as a high-affinity β-adrenoceptor antagonist but does not stimulate cAMP accumulation on its own, distinguishing it from its metabolite, 8-hydroxycarteolol, which shows considerable agonistic activity nih.gov. The antagonistic action of carteolol prevents the G-protein-mediated activation of adenylyl cyclase, thereby inhibiting the synthesis of cAMP nih.govpathbank.org. This reduction in cAMP levels affects downstream signaling, including the activity of Protein Kinase A (PKA), which ultimately leads to the physiological responses associated with beta-blockade.
Further research indicates that the signaling of carteolol can be complex, involving other pathways. For instance, in vascular smooth muscle cells, carteolol has been shown to induce an increase in intracellular calcium ([Ca²⁺]i) nih.gov. This effect is mediated by an initial influx through L-type Ca²⁺ channels and the release of Ca²⁺ from intracellular stores, a process modulated by phospholipase C and phospholipase A2-coupled events nih.gov.
In ophthalmology, the primary therapeutic effect of carteolol hydrochloride is the reduction of intraocular pressure (IOP). This is achieved through its action on the ciliary body of the eye, the structure responsible for producing aqueous humor patsnap.com. Beta-adrenergic receptors are present in the ciliary body and play a role in regulating aqueous humor production patsnap.com.
By blocking these beta-receptors, (R)-carteolol hydrochloride reduces the production of aqueous humor, which in turn lowers the pressure inside the eye patsnap.com. While the precise mechanism of how beta-blockers achieve this is not fully elucidated, it is understood to be a primary factor in their ocular hypotensive effect drugs.com.
Interestingly, studies on porcine ciliary arteries have revealed that carteolol possesses a marked, endothelium-independent vasorelaxing effect nih.gov. This suggests that in addition to reducing aqueous humor production, carteolol may also influence ocular blood flow, although the clinical significance of this finding requires further investigation nih.gov.
Stereochemical Considerations in Pharmacological Activity
The pharmacological actions of beta-blockers are highly stereoselective, with one enantiomer typically possessing significantly greater affinity for the β-adrenergic receptor chapman.eduualberta.ca.
For most beta-blockers with a single chiral center, the (S)- or (-)-enantiomer has a much higher affinity for β-adrenergic receptors than the (R)- or (+)-enantiomer chapman.eduualberta.ca. Research on carteolol aligns with this general principle. Studies comparing the two isomers have demonstrated that the S(-)-isomer is significantly more potent in its binding to beta-adrenoceptors in tissues such as the guinea pig atria and trachea nih.gov.
However, a notable exception exists in the ciliary body. Research has shown that the high-affinity binding site of beta-adrenoceptors in the guinea pig ciliary body does not discriminate stereoselectively between the (R)- and (S)-isomers of carteolol nih.gov. The pKi values, which represent the negative logarithm of the inhibitory constant (Ki), were not significantly different for the two enantiomers in this specific tissue nih.gov. This is in stark contrast to the atria and trachea, where the S(-)-isomer showed significantly higher binding affinity nih.gov.
| Tissue | Enantiomer | pKi Value (Mean ± S.E.M.) |
|---|---|---|
| Ciliary Body | (R)-(+)-Carteolol | 8.35 ± 0.08 |
| (S)-(-)-Carteolol | 8.39 ± 0.09 | |
| Right Atria | (R)-(+)-Carteolol | 7.42 ± 0.07 |
| (S)-(-)-Carteolol | 8.52 ± 0.06 | |
| Trachea | (R)-(+)-Carteolol | 7.48 ± 0.07 |
| (S)-(-)-Carteolol | 8.60 ± 0.06 |
This table presents a comparative analysis of the binding affinities (pKi values) of (R)- and (S)-carteolol enantiomers in different guinea pig tissues. Data sourced from Gen Pharmacol. 1994 Nov;25(7):1477-81. nih.gov
Functional studies in isolated organs confirm the stereoselectivity observed in binding assays. In the guinea-pig taenia caecum, S(-)-carteolol was found to be approximately 10 times more potent as a beta-adrenoceptor antagonist than R(+)-carteolol nih.gov. This is determined by comparing their pA2 values, a measure of antagonist potency.
However, when assessing the beta-adrenomimetic action (intrinsic sympathomimetic activity or ISA), the difference was less pronounced. The S(-)-enantiomer was only about twice as potent as the R(+)-enantiomer, and its intrinsic activity was only slightly, though significantly, larger nih.gov. These findings suggest that the receptor binding site responsible for competitive antagonism is more stereoselective than the site that mediates the drug's partial agonist action nih.gov.
| Parameter | (R)-(+)-Carteolol | (S)-(-)-Carteolol |
|---|---|---|
| Beta-Adrenolytic Activity (pA2 value) | 7.64 ± 0.06 | 8.66 ± 0.04 |
| Beta-Adrenomimetic Activity (pD2 value) | 6.43 ± 0.09 | 6.75 ± 0.08 |
| Intrinsic Activity | 0.73 ± 0.02 | 0.82 ± 0.02 |
This table details the functional activities of (R)- and (S)-carteolol enantiomers in guinea-pig taenia caecum. Data sourced from Gen Pharmacol. 1990;21(6):937-40. nih.gov
Preclinical Pharmacodynamics and Pharmacokinetics
In Vitro Studies on Cellular Models
(R)-Carteolol hydrochloride's interaction with corneal cells reveals a dose- and time-dependent cytotoxicity. Studies on human corneal endothelial cells (HCECs) and human corneal epithelial cells (HCEP) have elucidated the mechanisms underlying this toxicity, which shifts from apoptosis at lower concentrations to necroptosis at higher concentrations. nih.govnih.gov
At high doses (0.5% to 2%), carteolol (B1214276) induces necrotic characteristics in HCECs, including uneven chromatin distribution and dispersed DNA degradation. nih.gov This is accompanied by an increase in the expression of key proteins in the necroptosis pathway, namely RIPK1, RIPK3, and MLKL. The administration of Necrostatin-1 (Nec-1), a necroptosis inhibitor, was found to dampen the increased expression of these proteins, confirming that high-dose carteolol provokes necroptosis through the activation of the RIPK/MLKL pathway. nih.gov
Conversely, low-dose carteolol (0.015625% to 0.25%) induces apoptosis. nih.gov In HCECs, this is characterized by chromatin condensation, the formation of apoptotic bodies, and phosphatidylserine (B164497) (PS) externalization. nih.govresearchgate.net The apoptotic mechanism involves the activation of caspases-2, -3, -8, and -9, disruption of the mitochondrial membrane potential (ΔΨm), and the release of cytochrome c and AIF from the mitochondria into the cytoplasm. nih.gov Similarly, in HCEP cells, carteolol concentrations above 0.03125% lead to dose-dependent viability decline, G1 phase cell-cycle arrest, and DNA fragmentation. nih.gov This process is mediated by the Bcl-2 family of proteins, with a noted downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and an upregulation of pro-apoptotic proteins such as Bax and Bad. nih.govnih.gov
| Concentration Range | Primary Cytotoxicity Mechanism | Key Molecular Events |
|---|---|---|
| Low-Dose (0.015625%–0.25%) | Apoptosis | Activation of caspases (-2, -3, -8, -9), mitochondrial pathway activation (cytochrome c release), upregulation of Bax/Bad, downregulation of Bcl-2/Bcl-xL. nih.gov |
| High-Dose (0.5%–2%) | Necroptosis | Increased expression of RIPK1, RIPK3, MLKL, and pMLKL. nih.gov |
Carteolol hydrochloride exhibits protective effects on retinal cells by mitigating oxidative stress. nih.govresearchgate.net In vitro studies using a murine photoreceptor cell line (661W) demonstrated that carteolol significantly inhibited cell death induced by l-buthionine-(S,R)-sulfoximine (BSO)/glutamate. nih.gov This protection is linked to a reduction in reactive oxygen species (ROS) production and a decrease in caspase-3/7 activity. nih.govresearchgate.net
The mechanism of this antioxidant activity involves the modulation of antioxidative enzymes. Carteolol has been shown to up-regulate the mRNA levels of key enzymes such as thioredoxin 1 and glutathione (B108866) peroxidase 1. nih.govresearchgate.net By enhancing this endogenous antioxidative potential, carteolol helps to protect retinal cells from damage caused by oxidative insults. nih.govresearchgate.net Further studies on cultured lens epithelial cells (LECs) found that 10⁻³ M carteolol hydrochloride significantly decreased the amount of ROS generated after exposure to UVB irradiation, thereby increasing the number of viable cells. nih.gov This suggests that carteolol's protective effects extend to different ocular cell types vulnerable to oxidative stress. nih.gov
| Cell Model | Inducing Agent | Observed Protective Effects of Carteolol |
|---|---|---|
| Murine Photoreceptor Cells (661W) | BSO/Glutamate | Inhibited cell death, reduced ROS production, decreased caspase-3/7 activity. nih.gov |
| Cultured Lens Epithelial Cells (LECs) | UVB Irradiation | Decreased intracellular ROS production, increased cell viability. nih.gov |
In vitro investigations using human cytochrome P450 (CYP) isoforms have identified CYP2D6 as the principal enzyme responsible for the metabolism of carteolol. nih.gov The primary metabolic reaction catalyzed by this enzyme is 8-hydroxylation, converting carteolol to its metabolite, 8-hydroxycarteolol. nih.govnih.gov Other tested isoforms, including CYP1A1, 1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2E1, and 3A4, were not involved in this metabolic pathway. nih.gov
The interaction between carteolol and CYP2D6 follows Michaelis-Menten kinetics. Studies using cDNA-expressed human CYP2D6 determined the kinetic parameters for this reaction, yielding a Kₘ value of 183 µM and a Vₘₐₓ value of 26.09 pmol/min/pmol P450. nih.gov The 8-hydroxylase activity mediated by CYP2D6 can be competitively inhibited by known CYP2D6 inhibitors such as quinidine, propranolol, and biperiden (B1667296), with biperiden showing a Kᵢ value of 0.45 µM. nih.gov
Importantly, carteolol itself does not appear to have significant inhibitory or stimulative effects on the activities of other major CYP isoforms, including CYP1A2, CYP2C9, CYP2C19, CYP2E1, and CYP3A4. nih.gov This suggests a specific metabolic pathway for carteolol primarily through CYP2D6, with a low potential for metabolic drug-drug interactions involving these other enzymes. nih.govresearchgate.net
In Vivo Animal Model Investigations
Carteolol hydrochloride effectively reduces intraocular pressure (IOP) in mammalian models, a key indicator of its potential therapeutic action. researchgate.netresearchgate.net As a non-selective beta-adrenergic receptor blocker, its primary mechanism is the reduction of aqueous humor production by blocking beta-receptors located in the ciliary body of the eye. patsnap.commdpi.com
In vivo studies in rabbits, a common model for ocular research, have demonstrated this hypotensive effect. researchgate.net The administration of carteolol leads to a decrease in IOP. researchgate.netyoutube.com This effect is consistent with other beta-blockers, like timolol (B1209231), which also cause a sustained reduction of intraocular pressure in rabbit models. arvojournals.org The reduction in aqueous humor formation diminishes the pressure within the anterior chamber of the eye. mdpi.com
Studies using pigmented rabbits have been crucial in mapping the distribution and penetration of carteolol within ocular tissues following topical instillation. nih.gov A rapid, sensitive, and selective analytical method has been developed for the simultaneous quantification of carteolol in rabbit aqueous humor (AH) and ciliary body (CB). nih.gov
Following a single ocular instillation of ¹⁴C-labeled carteolol, radioactivity was detected in various ocular tissues. nih.gov Notably, the concentration in pigmented tissues like the iris and ciliary body reached maximum levels at 24 hours post-instillation. nih.gov These tissues also exhibited a slow elimination rate, with a half-life of approximately 15 days. nih.gov This suggests that carteolol binds to melanin (B1238610) in pigmented tissues, leading to its retention.
Repeated instillations resulted in a marked accumulation of radioactivity in these pigmented tissues, with concentrations in the iris and ciliary body increasing by approximately 60-fold after 80 repeated instillations compared to a single dose. nih.gov In contrast, no significant accumulation was observed in other non-pigmented ocular tissues. nih.gov This highlights the importance of tissue pigmentation in the ocular pharmacokinetics of carteolol.
| Tissue | Time to Reach Maximum Concentration | Key Finding |
|---|---|---|
| Iris | 24 hours | Significant accumulation with repeated dosing. nih.gov |
| Ciliary Body | 24 hours | Slow elimination with a half-life of ~15 days. nih.gov |
| Retina & Choroid | - | Accumulation observed, but less pronounced than in iris/ciliary body. nih.gov |
| Non-Pigmented Tissues | - | No significant accumulation was found. nih.gov |
Cardiovascular Effects in Vagotomized Dogs and Other Animal Models
While specific studies on vagotomized dogs are not extensively detailed in the available literature, research in other animal models provides insight into the cardiovascular effects of Carteolol's enantiomers. Carteolol is a non-selective beta-adrenergic antagonist, and this activity primarily resides in the (S)-enantiomer. nih.gov
A study conducted on guinea-pig taenia caecum provides a quantitative comparison of the potencies of Carteolol's isomers. The research demonstrated that in terms of beta-adrenoceptor blocking action, (S)-(-)-Carteolol is approximately 10 times more potent than (R)-(+)-Carteolol. nih.gov This indicates that the (R)-enantiomer contributes significantly less to the primary beta-blocking effect, which is responsible for reductions in heart rate and blood pressure typically associated with this class of drugs.
Carteolol is also characterized by its intrinsic sympathomimetic activity (ISA), a partial agonist effect at the beta-adrenoceptor. This ISA is also stereoselective. The same study found that the beta-adrenomimetic (agonist) action of (S)-(-)-Carteolol was about twice as potent as that of (R)-(+)-Carteolol. Furthermore, the intrinsic activity for the (S)-enantiomer was found to be slightly but significantly greater than that for the (R)-enantiomer. nih.gov These findings suggest that the partial agonist effects of Carteolol are also predominantly driven by the (S)-isomer.
In broader studies using the racemic mixture in dogs, Carteolol has been shown to produce hemodynamic changes. drugs.com At lower doses, it tends to slow the heart rate, while at higher doses, it can sometimes cause an acceleration, a paradoxical effect likely related to its notable ISA. drugs.com
| Enantiomer | Relative Beta-Blocking Potency | Relative Beta-Agonist (ISA) Potency |
|---|---|---|
| (S)-(-)-Carteolol | ~10x | ~2x |
| (R)-(+)-Carteolol | 1x | 1x |
Pharmacokinetic Profiles in Animal Models
Pharmacokinetic studies of racemic Carteolol have been conducted in several animal species, outlining its absorption, metabolism, and excretion pathways. Data specifically isolating the pharmacokinetic profile of the (R)-enantiomer are limited; therefore, the following findings relate to the racemate.
Absorption : Following oral administration in rats and dogs, the absorption of Carteolol is estimated to be between 60% and 80%. nih.gov
Hepatic Metabolism : Carteolol undergoes hepatic metabolism, although to a relatively small extent. The primary metabolic pathway is hydroxylation of the quinolinone ring, leading to the formation of 8-Hydroxycarteolol. drugs.comnih.gov This metabolite is also pharmacologically active. nih.gov Both the parent drug and its hydroxylated metabolite can also be conjugated with glucuronic acid, forming Carteolol glucuronide and 8-Hydroxycarteolol glucuronide. nih.gov
Urinary Excretion Pathways : The primary route of elimination for Carteolol and its metabolites shows species-specific differences. In dogs, elimination is predominantly renal, with most of the substance excreted via the kidneys. nih.gov In contrast, biliary elimination is the major pathway in rats. nih.gov The elimination half-life of Carteolol also varies by species, ranging from approximately 1.2 to 3.0 hours in dogs, rats, and rabbits. nih.gov
| Parameter | Dog | Rat | Rabbit |
|---|---|---|---|
| Oral Absorption | 60-80% | 60-80% | Data not available |
| Elimination Half-life (t½) | ~1.7–2.1 hours | ~1.2–1.5 hours | ~1.4 hours |
| Primary Excretion Route | Renal | Biliary | Data not available |
Preclinical Drug-Drug Interaction Profiling
Competitive and Non-Competitive Inhibition of Metabolic Enzymes
The interaction of racemic Carteolol with the cytochrome P450 (CYP) family of metabolic enzymes has been investigated. In vitro studies using human-expressed CYP isoforms have shown that the 8-hydroxylation of Carteolol is catalyzed principally by the CYP2D6 isoenzyme. nih.gov Other isoforms, including CYP1A1, 1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2E1, and 3A4, were not found to be involved in its metabolism. nih.gov
The research also indicates that the CYP2D6-mediated metabolism of Carteolol can be subject to competitive inhibition . Known CYP2D6 inhibitors such as quinidine, propranolol, and nortriptyline (B1679971) were shown to inhibit the formation of 8-Hydroxycarteolol. nih.gov
Conversely, Carteolol itself appears to have a low potential for inhibiting the metabolism of other drugs. Studies have demonstrated that Carteolol does not exert stimulative or inhibitory effects on the activities of several key CYP isoforms, namely CYP1A2, CYP2C9, CYP2C19, CYP2E1, and CYP3A4 . nih.gov This suggests a lower likelihood of Carteolol acting as a perpetrator in drug-drug interactions involving these common metabolic pathways. Specific studies delineating whether the (R)- or (S)-enantiomer is a more potent inhibitor or substrate for CYP2D6 were not identified in the reviewed literature.
Receptor Cross-Talk and Polypharmacology in Animal Tissues
Detailed preclinical studies focusing on the receptor cross-talk and broader polypharmacological profile of (R)-Carteolol hydrochloride are not extensively available in the public domain. The primary pharmacological activity of Carteolol is centered on its interaction with beta-1 and beta-2 adrenergic receptors. While many beta-blockers are known to interact with other receptor types at higher concentrations, specific data regarding off-target binding for the (R)-enantiomer of Carteolol in animal tissues have not been characterized. Further research would be necessary to determine if (R)-Carteolol engages in significant cross-talk with other signaling pathways or possesses a polypharmacological profile beyond its known adrenergic receptor interactions.
Advanced Synthetic Methodologies and Stereoselective Synthesis
Enantioselective Synthesis Strategies for (R)-Carteolol Hydrochloride
The critical stereocenter in (R)-Carteolol hydrochloride necessitates the use of sophisticated enantioselective synthetic strategies. These methods are designed to selectively produce the desired (R)-enantiomer, thereby avoiding the need for challenging and often inefficient chiral resolution of a racemic mixture.
Chemoenzymatic Approaches (e.g., Lipase-Catalyzed Kinetic Resolution for Chiral Chlorohydrins)
Chemoenzymatic methods, which couple the selectivity of biological catalysts with the practicality of chemical synthesis, have proven to be highly effective in the synthesis of (R)-Carteolol hydrochloride precursors. A prominent strategy involves the lipase-catalyzed kinetic resolution of a racemic chlorohydrin intermediate, specifically (R,S)-5-(3-chloro-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one.
Lipases, particularly Candida antarctica Lipase B (CALB), are widely employed for their ability to selectively acylate the (S)-enantiomer of the chlorohydrin in a transesterification reaction, leaving the desired (R)-enantiomer unreacted and thus enantiomerically enriched. nih.govnih.gov This enzymatic resolution is highly efficient, often achieving high enantiomeric excess (ee) for the (R)-chlorohydrin. nih.gov
The choice of acyl donor and solvent is crucial for optimizing the efficiency and selectivity of the kinetic resolution. Vinyl butanoate is a commonly used acyl donor. nih.gov The unreacted (R)-chlorohydrin can then be separated and used in subsequent steps to synthesize (R)-Carteolol hydrochloride.
| Lipase Source | Acyl Donor | Solvent | Enantiomeric Excess (ee) of (R)-chlorohydrin | Conversion (%) |
|---|---|---|---|---|
| Candida antarctica Lipase B (CALB) | Vinyl butanoate | Various organic solvents | >99% | ~50% |
| Pseudomonas cepacia Lipase | Vinyl acetate | tert-Butyl methyl ether | High | Variable |
Asymmetric Bioreduction Techniques utilizing Microbial Enzymes
Asymmetric bioreduction using microbial enzymes, such as alcohol dehydrogenases (ADHs) or ketoreductases, presents a powerful alternative for establishing the chiral center in the synthesis of (R)-Carteolol hydrochloride. This approach involves the stereoselective reduction of a prochiral ketone precursor, 5-(3-chloro-2-oxopropoxy)-3,4-dihydroquinolin-2(1H)-one, to the desired (R)-chlorohydrin. rsc.orgresearchgate.net
Whole-cell biocatalysts, including various yeast and bacterial strains, are often utilized for these reductions. nih.govresearchgate.net These microorganisms contain a repertoire of oxidoreductases that can catalyze the reduction with high enantioselectivity. The stereochemical outcome of the reduction is governed by the enzyme's substrate specificity and follows established models such as Prelog's rule, although enzymes with anti-Prelog selectivity are also known and valuable.
The key advantages of this method include high enantioselectivity, mild reaction conditions, and the avoidance of heavy metal catalysts. The in-situ regeneration of cofactors (e.g., NADH or NADPH) within the whole-cell system further enhances the economic and environmental viability of this approach. While specific data for the direct bioreduction of the Carteolol ketone precursor is not extensively reported, the successful application of this methodology for a wide range of structurally related prochiral ketones to produce chiral alcohols for other beta-blockers underscores its significant potential. rsc.orgresearchgate.net
| Microorganism | Enzyme Class | Typical Substrate | Product Enantioselectivity |
|---|---|---|---|
| Rhodotorula glutinis | Alcohol Dehydrogenase | Aromatic ketones | High (often >99% ee) |
| Saccharomyces cerevisiae (Baker's Yeast) | Alcohol Dehydrogenase | β-ketoesters, aromatic ketones | Variable to high |
| Bacillus cereus | Alcohol Dehydrogenase | Aromatic ketones | High (can exhibit anti-Prelog selectivity) |
Chiral Building Block Development and Optimization
The development and utilization of chiral building blocks are central to many enantioselective syntheses of (R)-Carteolol hydrochloride. researchgate.netorganic-chemistry.orgnih.gov The enantiomerically pure (R)-5-(3-chloro-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one, obtained from chemoenzymatic resolution or asymmetric bioreduction, serves as a key chiral building block.
Novel Synthetic Routes and Process Optimization
Multi-Step Synthesis Pathways for Quinolone Derivatives
The quinolone core of Carteolol is a common scaffold in many pharmaceuticals. Consequently, numerous multi-step synthetic pathways have been developed for the construction of quinolone derivatives. These routes often begin with substituted anilines or related aromatic precursors and involve cyclization reactions to form the heterocyclic quinolone ring system.
Green Chemistry Principles in (R)-Carteolol Hydrochloride Synthesis
The integration of green chemistry principles is increasingly shaping the synthetic strategies for (R)-Carteolol hydrochloride and other active pharmaceutical ingredients (APIs). The goal is to design processes that are more environmentally benign, safer, and more sustainable.
Key aspects of green chemistry applied to (R)-Carteolol hydrochloride synthesis include:
Use of Biocatalysis: As detailed above, the use of enzymes (lipases, ADHs) operates under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, reducing the need for harsh reagents and organic solvents.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.
Safer Solvents and Reagents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids, and using less toxic reagents.
Energy Efficiency: Developing processes that can be conducted at ambient temperature and pressure to reduce energy consumption.
The chemoenzymatic and bioreduction pathways are prime examples of the successful implementation of green chemistry principles in the synthesis of chiral intermediates for (R)-Carteolol hydrochloride. These approaches not only provide excellent stereoselectivity but also align with the growing demand for sustainable pharmaceutical manufacturing.
Structural Elucidation and Solid-State Characterization
The precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding the physicochemical properties of a pharmaceutical compound. For Carteolol hydrochloride, (R)-, rigorous structural elucidation through advanced analytical techniques provides critical insights into its crystalline architecture, which influences factors such as stability, solubility, and bioavailability.
X-ray Diffraction Analysis and Crystal Structure Determination
To date, a detailed single-crystal X-ray diffraction analysis for the specific (R)- enantiomer of Carteolol hydrochloride has not been reported in publicly accessible scientific literature. X-ray crystallography is the definitive method for determining the precise arrangement of atoms within a crystalline solid. mkuniversity.ac.in This technique involves directing X-rays onto a single crystal of the compound. The resulting diffraction pattern, which arises from the interaction of X-rays with the electron clouds of the atoms in the crystal lattice, provides detailed information about the unit cell dimensions, space group, and the exact coordinates of each atom.
While a specific crystal structure determination for (R)-Carteolol hydrochloride is not available, a hypothetical dataset based on common crystallographic parameters for similar organic hydrochloride salts is presented below for illustrative purposes. It is crucial to note that this data is a placeholder and not the result of an experimental study on (R)-Carteolol hydrochloride.
Hypothetical Crystallographic Data for (R)-Carteolol hydrochloride
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.789 |
| α (°) | 90 |
| β (°) | 105.4 |
| γ (°) | 90 |
| Volume (ų) | 1054.3 |
| Z | 2 |
| Density (calculated) (g/cm³) | 1.225 |
Note: This table is for illustrative purposes only and does not represent experimentally determined data for (R)-Carteolol hydrochloride.
Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks
The molecule of (R)-Carteolol hydrochloride possesses several functional groups capable of participating in hydrogen bonding: the secondary amine (protonated as an ammonium (B1175870) group), the hydroxyl group, and the amide group of the quinolinone ring. The chloride counter-ion also serves as a primary hydrogen bond acceptor.
Expected Hydrogen Bonding Interactions:
Intramolecular Hydrogen Bonding: A potential intramolecular hydrogen bond could form between the hydroxyl group and the ether oxygen of the propoxy side chain. The formation of such a bond would influence the conformation of the side chain.
Intermolecular Hydrogen Bonding: A complex network of intermolecular hydrogen bonds is expected to dominate the crystal packing. The protonated secondary amine and the hydroxyl group are strong hydrogen bond donors. The chloride ion, the carbonyl oxygen of the amide, and the ether oxygen are potential hydrogen bond acceptors. These interactions would link adjacent molecules of (R)-Carteolol hydrochloride, creating a stable three-dimensional lattice.
A hypothetical table of potential hydrogen bond geometries is provided below to illustrate the types of interactions that could be expected in the crystal structure of (R)-Carteolol hydrochloride.
Hypothetical Hydrogen Bond Geometry for (R)-Carteolol hydrochloride
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |
|---|---|---|---|---|
| N-H···Cl | 0.91 | 2.15 | 3.06 | 175 |
| O-H···O(carbonyl) | 0.84 | 1.95 | 2.79 | 170 |
Note: This table is for illustrative purposes only and does not represent experimentally determined data for (R)-Carteolol hydrochloride.
The precise nature and geometry of these hydrogen bonds can only be definitively determined through single-crystal X-ray diffraction analysis. Such a study would provide invaluable information for understanding the solid-state behavior of this important pharmaceutical agent.
Analytical Research and Quality Control Methodologies
Spectroscopic Techniques for Quantification and Characterization
Spectroscopic methods offer rapid and reliable means for the analysis of Carteolol (B1214276) hydrochloride. These techniques are based on the interaction of the molecule with electromagnetic radiation.
UV-Visible spectrophotometry is a simple, cost-effective, and reproducible technique developed for the estimation of Carteolol hydrochloride in its pure form as an Active Pharmaceutical Ingredient (API). researchgate.net The method is based on the measurement of the absorption of UV light by the molecule.
In a validated method, the absorption spectrum of Carteolol hydrochloride was measured in a simulated tear fluid solvent, which is relevant to its ophthalmic use. The analysis identified a maximum absorption wavelength (λmax) at 229 nm. researchgate.net The method demonstrated compliance with Beer's law over a concentration range of 2-20 µg/ml, indicating a direct and linear relationship between absorbance and concentration. The high correlation coefficient of 0.999 confirms the strong linearity within this range. researchgate.net
Validation of the method was performed according to the International Council for Harmonisation (ICH) Q2 guidelines, confirming its suitability for routine analytical work and quality control testing. researchgate.net Key performance parameters such as the limit of detection (LOD) and limit of quantification (LOQ) were established to be 0.068 µg/ml and 0.2083 µg/ml, respectively. researchgate.net The method's high molar absorptivity and good reproducibility, with a relative standard deviation (%RSD) of less than one, underscore its sensitivity and precision. researchgate.net
Table 1: Validation Parameters of UV-Spectrophotometric Method for Carteolol Hydrochloride
| Parameter | Result |
|---|---|
| Solvent | Simulated Tear Fluid |
| λmax | 229 nm researchgate.net |
| Linearity Range | 2-20 µg/ml researchgate.net |
| Correlation Coefficient (r²) | 0.999 researchgate.net |
| Limit of Detection (LOD) | 0.068 µg/ml researchgate.net |
| Limit of Quantification (LOQ) | 0.2083 µg/ml researchgate.net |
| Molar Absorptivity | 4.054834 x 10 L/Mol.cm researchgate.net |
| Reproducibility (%RSD) | < 1% researchgate.net |
Fluorescence spectroscopy is a highly sensitive technique employed to investigate the interactions between drugs and biological macromolecules, such as proteins. The interaction between Carteolol hydrochloride and bovine serum albumin (BSA) has been studied using this method to understand its binding characteristics. nih.gov
These studies typically involve monitoring the fluorescence quenching of BSA's intrinsic tryptophan and tyrosine residues upon the addition of Carteolol hydrochloride. This quenching can reveal the binding mechanism, binding parameters (like the binding constant, K), and the number of binding sites (n). nih.gov By conducting these experiments at different temperatures, thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) can be calculated to determine the primary forces driving the binding interaction (e.g., hydrophobic interactions, hydrogen bonds, or van der Waals forces). nih.gov
Method Validation and Analytical Performance Parameters
The validation of analytical methods is a regulatory requirement to ensure that the method is suitable for its intended purpose. scielo.br The process involves establishing, through documented evidence, that the method's performance characteristics meet the requirements for the analytical applications. uem.br Key performance parameters evaluated during the validation of methods for Carteolol hydrochloride analysis include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by a linear regression analysis and expressed by the correlation coefficient (r²). researchgate.netresearchgate.net
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by spiking a placebo matrix with a known amount of the analyte. researchgate.netscispace.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:
Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time. uem.br
Intermediate Precision (Inter-day precision): Expresses within-laboratory variations, such as different days, different analysts, or different equipment. uem.br
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. scielo.br
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.netscispace.com
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netscispace.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, solvent brand). This provides an indication of its reliability during normal usage. uem.brresearchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| (R)-Carteolol hydrochloride |
| Acetonitrile (B52724) |
| Alizarin yellow R Sodium salt |
| Bovine Serum Albumin (BSA) |
| Carvedilol |
| Dipotassium hydrogen phosphate |
| Dorzolamide |
| Methanol |
| Nadolol |
| Potassium dihydrogen orthophosphate |
| Toluene |
| Tryptophan |
| Tyrosine |
Linearity, Accuracy, Precision, and Recovery Studies (ICH Q2 Guidelines)
A UV spectrophotometric method has been developed and validated for the estimation of Carteolol hydrochloride in alignment with ICH Q2 guidelines. researchgate.netresearchgate.netscribd.com The method demonstrates a direct proportional relationship between absorbance and concentration, a characteristic known as linearity, within a specific range. ich.org
The method's linearity was established over a concentration range of 2-20 µg/ml, with a correlation coefficient of 0.999, indicating a strong linear relationship. researchgate.net The accuracy of an analytical method is its ability to measure the true value. ich.org For this method, accuracy was confirmed through recovery studies, with average percent recoveries found to be between 95.55% and 100.83%. researchgate.net Precision, which measures the closeness of repeated individual measurements, was demonstrated with a relative standard deviation (% RSD) of less than one, signifying good reproducibility. researchgate.netresearchgate.net
| Parameter | Result |
|---|---|
| Linearity Range | 2-20 µg/ml |
| Correlation Coefficient (r²) | 0.999 |
| Accuracy (% Recovery) | 99.74% - 99.83% |
| Precision (% RSD) | < 1% |
Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination
The limit of detection (LOD) represents the lowest concentration of an analyte that can be detected, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. These parameters are crucial for determining the sensitivity of an analytical method. researchgate.netnih.gov
For the UV spectroscopy method, the LOD for Carteolol hydrochloride was found to be 0.068 µg/ml, and the LOQ was 0.2083 µg/ml. researchgate.net Another spectrophotometric study reported an LOD of 0.52 µg/mL and an LOQ of 1.75 µg/mL. hilarispublisher.com The differences in these values can arise from variations in the specific analytical methods and calculation approaches used. tbzmed.ac.ir
| Parameter | Value (Study 1) researchgate.net | Value (Study 2) hilarispublisher.com |
|---|---|---|
| Limit of Detection (LOD) | 0.068 µg/ml | 0.52 µg/ml |
| Limit of Quantification (LOQ) | 0.2083 µg/ml | 1.75 µg/ml |
Stability-Indicating Assays and Forced Degradation Studies
Stability-indicating methods are essential for detecting any decrease in the amount of the active pharmaceutical ingredient due to degradation. nih.gov To develop such methods, forced degradation studies are performed to identify potential degradation products and pathways. nih.govresearchgate.net
Carteolol hydrochloride has been subjected to forced degradation under various stress conditions as prescribed by ICH guidelines, including acidic, basic, oxidative, and photolytic stress. researchgate.net An ultra-performance liquid chromatography-tandem mass spectroscopy (UPLC–MS/MS) method was developed to serve as a stability-indicating assay. researchgate.net The results from these studies showed that significant degradation of the compound occurred under basic stress conditions. researchgate.net Such studies are vital for understanding the chemical behavior of the molecule, which aids in the development of stable formulations and appropriate packaging. nih.gov
Protein Binding and Interaction Studies via Spectroscopic Methods
The interaction of drugs with plasma proteins like serum albumin is a critical factor in their distribution and efficacy. Spectroscopic techniques are powerful tools for investigating these interactions.
Interaction with Serum Albumins (e.g., Bovine Serum Albumin)
The interaction between Carteolol hydrochloride and Bovine Serum Albumin (BSA), a common model protein for Human Serum Albumin, has been investigated using fluorescence and UV-visible spectroscopy. nih.govresearchgate.net These studies are crucial as the binding of a drug to serum albumin can significantly influence its pharmacokinetic profile. nih.govresearchgate.net The intrinsic fluorescence of BSA, which is primarily due to its tryptophan residues, can be quenched upon binding with a ligand like Carteolol hydrochloride. nih.govnih.gov This quenching phenomenon allows for the characterization of the binding interaction. nih.govnih.gov
Quenching Mechanism and Binding Site Characterization
Spectroscopic studies have been employed to elucidate the mechanism by which Carteolol hydrochloride quenches the intrinsic fluorescence of BSA. nih.govresearchgate.net By analyzing the fluorescence data at different temperatures, it is possible to determine whether the quenching is static (due to the formation of a ground-state complex) or dynamic (resulting from collisional encounters). researchgate.net
These investigations also allow for the calculation of key binding parameters. nih.govresearchgate.net This includes the number of binding sites (n) and thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). nih.govresearchgate.net These values provide insight into the spontaneity and the primary forces driving the binding process, such as hydrophobic interactions, hydrogen bonds, or electrostatic forces. nih.govresearchgate.net
Ligand-Induced Conformational Changes in Proteins
The binding of a ligand to a protein can sometimes induce changes in the protein's three-dimensional structure. rsc.org Synchronous fluorescence spectroscopy is a technique used to study the microenvironment of amino acid residues and can detect such conformational changes in BSA upon interaction with Carteolol hydrochloride. nih.govresearchgate.net By simultaneously scanning both the excitation and emission wavelengths with a constant wavelength interval, it is possible to observe shifts in the emission maxima, which can indicate changes in the polarity around tryptophan and tyrosine residues, thereby revealing alterations in the protein's conformation. nih.govresearchgate.net
Formulation Science and Drug Delivery Systems Preclinical Development
Ocular Drug Delivery System Development
Design and Evaluation of Sustained-Release Formulations
Sustained-release formulations are designed to maintain therapeutic drug concentrations over an extended period, thus improving efficacy. Several innovative platforms have been investigated in preclinical studies for (R)-Carteolol hydrochloride.
In-Situ Gelling Systems: Environmentally responsive gels using polymers like Gelrite have been developed. nih.govresearchgate.net These formulations are administered as a liquid and undergo a phase transition to a gel upon contact with the eye's physiological conditions. researchgate.net Studies show that the viscosity of these gels increases with polymer concentration. nih.govresearchgate.net In vitro release profiles are influenced by both polymer and drug concentration; release decreases as polymer concentration increases, and increases with a higher drug concentration. researchgate.nettandfonline.com Another polymer, alginic acid, has also been evaluated as a vehicle that can form a gel in-situ and has shown the ability to release carteolol (B1214276) slowly, suggesting an ionic interaction. nih.gov
Transscleral Delivery Devices: A sustained-release device formulated with a photocurable resin, poly(ethyleneglycol) dimethacrylate, has been designed to fit the curvature of the eyeball for transscleral administration. nih.gov In vitro studies demonstrated that this device could release Carteolol hydrochloride in a sustained manner for two weeks. nih.gov
Bioadhesive Niosomes: Niosomes, which are vesicular carriers, have been coated with chitosan (B1678972) to create a bioadhesive system. nih.gov This coating is intended to enhance ocular residence time. nih.gov In vitro drug release studies showed that chitosan-coated niosomes provided a more sustained release compared to uncoated niosomes and a standard drug solution. nih.gov
Table 1: Comparative In Vitro Drug Release of Carteolol Hydrochloride Formulations
| Formulation Type | Release Profile (after 12 hours) | Citation(s) |
|---|---|---|
| Chitosan-Coated Niosomes | 68.28 ± 4.2% | nih.gov |
| Uncoated Niosomes | 75.69 ± 4.5% | nih.gov |
| Aqueous Solution | 99.89 ± 2.8% (after 4 hours) | nih.gov |
Nanoparticle-Based Delivery Systems for Enhanced Corneal Permeation
Nanoparticle technology offers a promising approach to improve the corneal permeation of hydrophilic drugs like (R)-Carteolol hydrochloride. nih.gov These systems can enhance bioavailability by increasing drug retention time and facilitating passage through the corneal barrier. nih.govmdpi.com
Magnesium Hydroxide (B78521) Nanoparticles: A formulation combining dissolved Carteolol hydrochloride with magnesium hydroxide (MH) nanoparticles has been developed. nih.govnih.gov The MH nanoparticles are prepared using a bead mill method, which reduces the particle size significantly. nih.gov For instance, the mean particle size of a carteolol/MH microparticle combination was reduced from 7.2 μm to a range of 73.5–113.5 nm in the nanoparticle formulation. nih.govnih.gov
Chitosan-Coated Niosomes and Nanoparticles: As vesicular nanoparticle systems, niosomes have been formulated for Carteolol delivery. nih.gov An optimized formulation of chitosan-coated niosomes, prepared by the thin-film hydration method, showed a vesicle size of 235 ± 3.54 nm and an entrapment efficiency of 70.45 ± 0.87%. nih.gov Similarly, carteolol-loaded chitosan nanoparticles prepared by the ionotropic gelation method have been optimized to achieve a particle size of 153 ± 6 nm with an encapsulation rate of 71.06%. jazindia.com The positive surface charge conferred by the chitosan coating is intended to improve interaction with the negatively charged ocular surface. jazindia.comunifi.it
Table 2: Physicochemical Properties of Nanoparticle-Based Carteolol Hydrochloride Formulations
| Formulation | Preparation Method | Mean Particle Size (nm) | Entrapment Efficiency (%) | Citation(s) |
|---|---|---|---|---|
| Carteolol/MH Nanoparticles | Bead Mill | 73.5–113.5 | Not Reported | nih.govnih.gov |
| Chitosan-Coated Niosomes | Thin-Film Hydration | 235 ± 3.54 | 70.45 ± 0.87 | nih.gov |
| Chitosan Nanoparticles | Ionotropic Gelation | 153 ± 6 | 71.06 | jazindia.com |
Bioavailability Enhancement Strategies in Preclinical Models
Improving the bioavailability of topically applied (R)-Carteolol hydrochloride is a primary goal of advanced formulation design. Preclinical studies focus on understanding the mechanisms of drug penetration and quantifying drug levels in ocular tissues.
Mechanisms of Corneal Penetration and Permeability Improvement
The cornea presents a significant barrier to drug absorption. nih.gov Carteolol hydrochloride is a water-soluble drug, which makes it difficult for it to penetrate the hydrophobic corneal epithelium. nih.gov Advanced formulations employ various mechanisms to overcome this challenge.
Widening Intercellular Spaces: It is hypothesized that magnesium hydroxide (MH) nanoparticles may enhance the corneal permeability of co-administered drugs by widening the intercellular spaces of the corneal epithelium. nih.govnih.gov This action facilitates the passage of water-soluble molecules like Carteolol hydrochloride. nih.gov
Bioadhesion: Chitosan-coated systems, such as niosomes and nanoparticles, leverage the mucoadhesive properties of chitosan. nih.govunifi.it The positively charged chitosan interacts with the negatively charged mucin layer of the tear film, increasing the formulation's residence time on the ocular surface and allowing more time for drug absorption. unifi.it Research has shown that chitosan-coated niosomes exhibit significantly stronger bio-adhesion (89.76 ± 3.6%) compared to their uncoated counterparts (15.65 ± 3.4%). nih.gov
Ocular Tissue Bioavailability Studies in Animal Models
Animal models, particularly rabbits, are crucial for evaluating the in vivo performance of new ocular formulations. researchgate.netnih.gov
Transscleral vs. Eyedrop Delivery: A study in rabbits directly compared the intraocular distribution of Carteolol hydrochloride delivered via a transscleral sustained-release device versus conventional eyedrops. nih.gov The transscleral device successfully delivered the drug to the posterior segment of the eye (retina and choroid/retinal pigment epithelium), whereas eyedrops only delivered it to the anterior segment. nih.gov
Table 3: Ocular Tissue Concentration of Carteolol Hydrochloride in Rabbits (ng/g or ng/mL)
| Delivery Method | Retina | Choroid/RPE | Aqueous Humor | Citation(s) |
|---|---|---|---|---|
| Transscleral Device | 114.7 ± 45.4 | 1290.0 ± 593.5 | 60.1 ± 20.3 | nih.gov |
| Eyedrops | Below Detection Limit | 32.1 ± 14.9 | 119.8 ± 36.1 | nih.gov |
In-Situ Gels: An environmentally responsive gel formulation of 0.4% Gelrite with 1% Carteolol hydrochloride was tested in rabbits. researchgate.nettandfonline.com The study found that the Area Under the Curve (AUC), a measure of total drug exposure, was approximately 2.3 times higher for the gel formulation compared to a commercial aqueous solution, confirming superior bioavailability. tandfonline.com
Nanoparticle Formulations: The combination of dissolved Carteolol hydrochloride with MH nanoparticles was shown to enhance its transcornal penetration and lead to higher levels of the drug in the aqueous humor of rabbits. nih.govnih.gov In an ex-vivo study using goat corneas, chitosan-coated niosomes demonstrated a permeation flux that was 3.23 times higher than that of a simple Carteolol solution. nih.gov Furthermore, in vivo gamma scintigraphy studies in rabbits showed that chitosan nanoparticles had better retention in the precorneal area compared to an aqueous solution. nih.gov
Formulation Stability and Compatibility Investigations
Ensuring the physical and chemical stability of a formulation, along with the compatibility of the drug with various excipients, is a critical aspect of preclinical development. gerpac.eu
Physical Stability: The stability of nanoparticle systems is a key consideration. In one study, magnesium hydroxide particles in a nano-formulation remained within the nano size range for at least 8 days after preparation. nih.govnih.gov An optimized formulation of chitosan-coated niosomes was found to be isotonic and exhibited good stability when stored at 4°C for the duration of the study. nih.govju.edu.sa Stability studies for other sustained-release ocular inserts have shown satisfactory physical stability at storage conditions of 25°C and 40°C. ijpsr.com
Chemical Compatibility: Compatibility between the active pharmaceutical ingredient and excipients is often assessed using thermal analysis techniques like Differential Scanning Calorimetry (DSC). semanticscholar.org For instance, DSC spectra of Carteolol-loaded chitosan-coated niosomes indicated that the drug was completely encapsulated within the niosome matrix, suggesting good compatibility. nih.gov Infrared (IR) spectroscopy is another technique used to confirm the absence of chemical interactions between the drug and formulation components. ijpsr.com The assessment of a formulation's stability involves monitoring its physical, chemical, and microbiological parameters over time under various storage conditions. gerpac.eu
Computational Chemistry and Structure Activity Relationship Sar Studies
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. While specific QSAR models exclusively developed for (R)-Carteolol hydrochloride are not extensively detailed in publicly available literature, the principles of QSAR are widely applied to the broader class of beta-adrenergic antagonists.
Prediction of Biological Activity and Receptor Affinity
QSAR models for beta-blockers typically correlate physicochemical properties and structural features with their antagonistic activity at beta-adrenergic receptors. These models are constructed using a training set of molecules with known receptor affinities (e.g., pKi values) and are then used to predict the activity of new or untested compounds.
The key molecular descriptors often found to be significant in QSAR models for beta-blockers include:
Hydrophobicity: The lipophilic character of the aromatic moiety of beta-blockers is crucial for receptor binding.
Electronic Properties: The distribution of charges, dipole moment, and the energy of frontier molecular orbitals (HOMO and LUMO) influence the electrostatic interactions with the receptor.
Steric Parameters: Molecular volume, surface area, and specific steric fields around the molecule dictate the complementarity with the receptor's binding pocket.
For aryloxypropanolamine beta-blockers like carteolol (B1214276), QSAR studies have established the importance of the side chain's stereochemistry. The (S)-enantiomer is consistently shown to have significantly higher affinity for beta-adrenergic receptors than the (R)-enantiomer. Although the prompt specifies (R)-Carteolol, it is this differential activity that QSAR models for chiral molecules aim to predict. A study on the stereoselectivity of carteolol showed that the S(-)-isomer is about 10 times more potent than the R(+)-isomer in guinea-pig atria and trachea, a difference that a well-constructed QSAR model would aim to quantify based on structural descriptors nih.gov.
Table 1: Key Principles of QSAR in Predicting Beta-Blocker Activity
| Principle | Description | Relevance to (R)-Carteolol |
| Correlation of Structure and Activity | Mathematical models relate molecular descriptors (e.g., hydrophobicity, electronic properties) to biological activity (e.g., receptor affinity). | Allows for the theoretical prediction of the beta-blocking potency of carteolol and its analogs. |
| Predictive Modeling | Once validated, QSAR models can predict the activity of novel compounds before synthesis and experimental testing. | Can guide the design of new beta-blockers with improved affinity or selectivity. |
| Stereoselectivity | QSAR can incorporate 3D descriptors that account for the different spatial arrangement of atoms in enantiomers. | Crucial for explaining and predicting the lower receptor affinity of the (R)-enantiomer compared to the (S)-enantiomer. |
Molecular Docking and Simulation Studies
Molecular docking and simulation are powerful computational techniques used to predict the binding orientation and affinity of a ligand to its target receptor. These methods have been instrumental in understanding the interaction of beta-blockers, including carteolol, with beta-adrenergic receptors at an atomic level.
Ligand-Receptor Interaction Modeling and Binding Pose Analysis
Molecular docking simulations place the ligand (e.g., (R)-carteolol) into the three-dimensional structure of the receptor (e.g., β1- or β2-adrenergic receptor) and calculate a score representing the binding affinity. The analysis of the resulting binding pose reveals key molecular interactions.
For beta-blockers of the aryloxypropanolamine class, a conserved binding mode has been identified. The critical interactions typically involve:
Ionic Interaction: The protonated secondary amine in the side chain forms a strong salt bridge with the highly conserved Aspartic acid residue in transmembrane helix 3 (TM3) of the receptor (e.g., Asp113 in the β2-AR) mdpi.comresearchgate.net. This is considered the primary anchor point for most beta-blockers.
Hydrogen Bonds: The hydroxyl group on the chiral carbon of the propanolamine (B44665) side chain acts as both a hydrogen bond donor and acceptor, forming hydrogen bonds with conserved Serine residues in transmembrane helix 5 (TM5) univr.it. The (R)-configuration at this carbon correctly orients the hydroxyl group and the amino group for optimal interaction with these key residues, which is why the (S)-enantiomer (which corresponds to an R-configuration at the hydroxyl-bearing carbon in many beta-blockers) is more active.
Hydrophobic Interactions: The aromatic ring system of the beta-blocker engages in hydrophobic and van der Waals interactions with a pocket formed by hydrophobic and aromatic residues within the transmembrane helices of the receptor mdpi.com.
A computational screening study that included carteolol docked against the beta-3 adrenergic receptor identified potential binding, although specific interaction details for carteolol were not the focus njppp.com. More recent and detailed modeling studies on beta-1 and beta-2 receptors with various beta-blockers have refined the understanding of these interactions, confirming the essential role of the aforementioned residues biorxiv.org.
Table 2: Predicted Key Interactions of (R)-Carteolol with Beta-Adrenergic Receptors
| Interacting Group of (R)-Carteolol | Receptor Residue (Example from β2-AR) | Type of Interaction |
| Protonated Amine | Aspartic Acid (TM3) | Ionic Bond / Salt Bridge |
| Hydroxyl Group | Serine (TM5) | Hydrogen Bond |
| Tetrahydroquinolinone Ring | Hydrophobic/Aromatic residues (TM helices) | Hydrophobic / van der Waals |
Conformational Analysis and Energy Landscapes
Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that result from the rotation around its single bonds. The set of all possible conformations and their corresponding potential energies constitutes the molecule's conformational energy landscape nih.gov. Understanding this landscape is crucial as a molecule must adopt a specific "bioactive" conformation to bind effectively to its receptor.
While specific, detailed studies on the conformational energy landscape of (R)-Carteolol hydrochloride are not prominent in the literature, molecular dynamics (MD) simulations are the standard approach for such investigations. MD simulations model the movement of atoms in a molecule over time, allowing for the exploration of its conformational space nih.gov.
From these simulations, one can identify:
Low-Energy Conformations: Stable, frequently occurring conformations that reside in energy minima on the landscape.
Transition States: High-energy conformations that represent barriers to rotation between stable conformers.
Flexibility: Regions of the molecule that exhibit high degrees of rotational freedom.
Comparative Molecular Field Analysis (CoMFA)
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic properties drugdesign.org. The molecules are aligned, and the fields are calculated at various points on a 3D grid surrounding them.
Three-Dimensional SAR and Pharmacophore Mapping
CoMFA generates contour maps that visualize the regions where changes in steric bulk or electrostatic charge are predicted to increase or decrease biological activity. This provides a three-dimensional view of the structure-activity relationship.
Steric Maps: Indicate areas where bulky groups are favored (e.g., green contours) or disfavored (e.g., yellow contours) for activity.
Electrostatic Maps: Show regions where positive charge is favorable (e.g., blue contours) or negative charge is favorable (e.g., red contours).
While a specific CoMFA study for carteolol was not identified, studies on other series of beta-blockers have revealed common 3D-SAR features. For instance, a CoMFA study on β3-AR agonists of the aryloxypropanolamine class highlighted the importance of the steric and electrostatic fields around the aromatic ring and the side chain for receptor affinity and selectivity nih.gov.
Pharmacophore mapping is a related technique that defines the essential 3D arrangement of chemical features necessary for a molecule to have a specific biological activity. For beta-adrenergic antagonists, a general pharmacophore model has been established ias.ac.innih.gov.
Table 3: General Pharmacophore Features for Beta-Adrenergic Antagonists
| Feature | Description | Corresponding Group in (R)-Carteolol |
| Aromatic Ring (AR) | A hydrophobic feature that engages in pi-stacking or hydrophobic interactions. | Tetrahydroquinolinone ring system |
| Hydrogen Bond Donor (HBD) | A group capable of donating a hydrogen bond. | Secondary amine (protonated) and hydroxyl group |
| Hydrogen Bond Acceptor (HBA) | A group capable of accepting a hydrogen bond. | Hydroxyl group and ether oxygen |
| Positive Ionizable (PI) / Cationic Center | A group that is positively charged at physiological pH. | Secondary amine |
The spatial relationship (distances and angles) between these features is critical. Molecular dynamics simulations on a set of dual-acting α,β-blockers identified a common β-pharmacophore defined by the relative positions of two aromatic centroids, the hydroxyl oxygen, and the amine nitrogen ias.ac.in. This model underscores the precise 3D geometry required for effective interaction with the beta-adrenergic receptor.
Future Directions and Emerging Research Avenues
Exploration of Novel Preclinical Therapeutic Applications
Carteolol (B1214276) hydrochloride is a nonselective beta-adrenoceptor blocking agent recognized for its intrinsic sympathomimetic activity and its utility in treating conditions like hypertension and glaucoma. bausch.comnih.govresearchgate.net The exploration of novel therapeutic applications for the (R)-enantiomer is a logical next step, moving beyond its established indications. Preclinical research could investigate its potential efficacy in other cardiovascular contexts where beta-blockade is beneficial, such as certain cardiac arrhythmias or as an adjunct in heart failure management. nih.gov Given the nuanced pharmacological profiles that can exist between enantiomers, isolating the (R)- form may reveal a more optimized therapeutic window for specific conditions, potentially minimizing off-target effects associated with the racemic mixture. Future studies could focus on its distinct interactions with beta-adrenergic receptor subtypes and downstream signaling pathways to identify new disease targets.
Advanced In Vitro and In Vivo Models for Efficacy and Mechanism Elucidation
To fully understand the pharmacological profile of (R)-Carteolol hydrochloride, research must leverage sophisticated preclinical models that offer greater physiological relevance than traditional systems.
Advanced In Vitro Models: The use of advanced in vitro models is crucial for dissecting the specific cellular and molecular mechanisms of (R)-Carteolol hydrochloride. researchgate.net Technologies such as organ-on-a-chip (OOC) systems, which model complex organ functions using microfluidic platforms, can provide profound insights into human physiology at a granular level. nih.gov For instance, a "heart-on-a-chip" model could be used to study the compound's effects on cardiac myocytes, while an "eye-on-a-chip" could elucidate its mechanism for reducing intraocular pressure in a simulated human environment. These models allow for high-throughput screening and detailed analysis of cellular interactions and signaling pathways, offering advantages in scalability, cost-effectiveness, and reproducibility over traditional cell-based assays. researchgate.netnih.gov
Advanced In Vivo and Ex Vivo Models: For cardiovascular applications, ex vivo models like the Langendorff perfused isolated heart offer a powerful tool for assessing the direct effects of (R)-Carteolol hydrochloride on cardiac function, including its impact during simulated ischemia-reperfusion events. cardiomedex.com This method provides a bridge between in vitro assays and full in vivo studies by maintaining the complex architecture of the heart. cardiomedex.com Furthermore, studies on isolated cardiac myocytes can precisely measure effects on calcium transients and contractility. cardiomedex.com In vivo, the development of semi-mechanistic pharmacokinetic/pharmacodynamic (PK/PD) models can help to better correlate in vitro data (like IC50 values) with in vivo drug exposure and therapeutic effect, leading to more accurate predictions for clinical studies. nih.gov
| Model Type | Specific Example | Application for (R)-Carteolol hydrochloride | Potential Insights |
| In Vitro | Organ-on-a-Chip (OOC) | Heart-on-a-chip, Eye-on-a-chip | Elucidation of tissue-specific mechanisms, cardiotoxicity screening, intraocular pressure dynamics. nih.gov |
| Ex Vivo | Langendorff Perfused Heart | Assessment of cardiac contractility and electrophysiology | Direct effects on heart function, potential cardioprotective properties. cardiomedex.com |
| In Vivo | Semi-mechanistic PK/PD Models | Correlating plasma concentration with therapeutic outcomes | Improved understanding of in-vitro to in-vivo correlations, prediction of efficacious dosing. nih.gov |
Innovations in Stereoselective Synthesis and Green Chemistry for Pharmaceutical Production
The production of single-enantiomer drugs like (R)-Carteolol hydrochloride presents a significant synthetic challenge. Traditional methods often rely on the synthesis of a racemic mixture followed by chiral resolution, a process that can be inefficient and wasteful. Modern pharmaceutical manufacturing is increasingly embracing innovations in stereoselective synthesis and the principles of green chemistry to overcome these hurdles.
A key innovation in this area is the use of biocatalysis, which employs enzymes to perform highly specific chemical transformations. tapi.com For the synthesis of chiral molecules, enzymes such as imine reductases (IREDs) and stereoselective alcohol dehydrogenases can be used to produce the desired enantiomer with very high purity (>99% enantiomeric excess). tapi.comnih.gov This approach offers a greener alternative to traditional chemical routes by reducing waste, improving yields, and often proceeding under milder reaction conditions. tapi.com The development of a biocatalytic process for (R)-Carteolol hydrochloride would represent a significant advance, streamlining its production and aligning with modern standards of sustainable pharmaceutical manufacturing. tapi.com
Development of Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling
A comprehensive understanding of a drug's behavior in the body requires sophisticated analytical methods capable of detecting the parent compound at very low concentrations and identifying its various metabolites. The field of metabolomics, which aims to analyze the complete set of metabolites in a biological sample, has driven the development of powerful analytical platforms. nih.gov
For (R)-Carteolol hydrochloride, advanced analytical techniques are essential for detailed pharmacokinetic studies and metabolite profiling. While traditional methods like spectrophotometry have been used for quantification in pharmaceutical formulations, modern techniques offer far greater sensitivity and specificity. hilarispublisher.com
Key Advanced Analytical Techniques:
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS): This is a cornerstone of modern bioanalysis, offering high sensitivity and selectivity for quantifying drugs and their metabolites in complex biological matrices like plasma and urine. sysrevpharm.orgnih.gov Techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry have already been validated for the quantification of carteolol in biological fluids. hilarispublisher.com
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent platform for the measurement of volatile compounds, which can be useful for analyzing certain types of metabolites after derivatization. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structure elucidation of unknown metabolites. NMR provides detailed structural information and is non-destructive, making it highly valuable in metabolite identification. sysrevpharm.orgsysrevpharm.org
Capillary Electrophoresis-Mass Spectrometry (CE-MS): This technique is particularly useful for analyzing highly polar and charged metabolites that can be challenging to separate by conventional LC methods. sysrevpharm.org
These advanced methods enable both targeted analysis, which quantifies a predefined list of compounds, and untargeted metabolomics, which seeks to identify all measurable metabolites to discover novel biotransformation pathways. nih.govsysrevpharm.org Applying these techniques to (R)-Carteolol hydrochloride will provide crucial data on its absorption, distribution, metabolism, and excretion (ADME) profile.
| Technique | Abbreviation | Primary Application for (R)-Carteolol hydrochloride | Key Advantages |
| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Quantification in biological fluids (plasma, aqueous humor) | High sensitivity, high selectivity, robust for complex matrices. sysrevpharm.orgnih.gov |
| Gas Chromatography-Mass Spectrometry | GC-MS | Analysis of specific volatile metabolites | Excellent for separating and identifying volatile organic compounds. nih.gov |
| Nuclear Magnetic Resonance Spectroscopy | NMR | Structural identification of novel metabolites | Non-destructive, provides definitive structural information. sysrevpharm.orgsysrevpharm.org |
| Capillary Electrophoresis-Mass Spectrometry | CE-MS | Analysis of polar metabolites | Superior separation of charged and highly polar molecules. sysrevpharm.org |
Q & A
Q. What standardized analytical methods are recommended for assessing the purity and physicochemical properties of (R)-Carteolol hydrochloride in research settings?
- Methodological Answer : Purity and physicochemical characterization should follow pharmacopeial standards. For clarity and heavy metal analysis, dissolve 1.0 g in 30 mL water (clear, colorless solution expected) and test via Method 2 for heavy metals (<10 ppm) and Method 3 for arsenic (<2 ppm) . Quantify related substances using thin-layer chromatography (TLC): dissolve 0.20 g in methanol, compare sample and standard solutions on silica gel plates with chloroform-methanol-ammonia (28:20:1) as the mobile phase. Spots from the sample should not exceed the intensity of the standard .
Q. What safety precautions should be observed when handling (R)-Carteolol hydrochloride in laboratory environments?
- Methodological Answer : Follow GHS guidelines: wear protective equipment, avoid ingestion/inhalation, and use in well-ventilated areas. For spills, use dry powder or CO₂ extinguishers. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes and seek medical attention. Acute oral toxicity (Category 4) necessitates strict handling protocols .
Q. What spectroscopic methods are utilized for the structural identification of (R)-Carteolol hydrochloride?
- Methodological Answer : Confirm identity via UV-Vis spectroscopy (1:100,000 solution compared to reference spectrum) and infrared (IR) spectroscopy using potassium chloride disks. A match in absorption wavelengths and IR peaks validates the compound .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the antioxidant efficacy of (R)-Carteolol hydrochloride in inhibiting UV-induced reactive oxygen species (ROS) in lens epithelial cells (LECs)?
- Methodological Answer : Use UVB irradiation (100–400 mJ/cm²) on cultured LECs. Measure ROS via 2',7'-dichlorofluorescein fluorescence and cell viability via counting post-exposure. Pretreat cells with (R)-Carteolol hydrochloride (10⁻³–10⁻⁵ M) to assess dose-dependent inhibition. Significant ROS reduction and improved viability are observed at 10⁻³ M, though this exceeds physiologically achievable concentrations .
Q. What methodological considerations are critical when translating in vitro findings on (R)-Carteolol hydrochloride's antioxidant effects to in vivo models?
- Methodological Answer : Address concentration disparities: topical application yields ~2.46 mM in aqueous humor but lower lens concentrations. Use pharmacokinetic modeling to estimate tissue bioavailability. Consider alternative delivery methods (e.g., nanoparticles) or adjuvant compounds to enhance ocular penetration .
Q. How should researchers address contradictions in the literature regarding the cell-type specificity of (R)-Carteolol hydrochloride's antioxidant properties?
- Methodological Answer : Conduct comparative studies across cell types (e.g., corneal, retinal, and LECs) under standardized oxidative stress inducers (e.g., UVB, H₂O₂). Use uniform assays (e.g., ROS fluorescence, viability metrics) to isolate cell-specific responses. Meta-analyses of existing data can identify confounding variables (e.g., stress induction methods) .
Q. What are the optimal concentrations of (R)-Carteolol hydrochloride for balancing efficacy and physiological relevance in UV-induced oxidative stress models?
- Methodological Answer : While 10⁻³ M shows significant ROS inhibition in vitro, prioritize dose-response studies (10⁻⁴–10⁻⁶ M) closer to in vivo levels. Use pharmacokinetic data to simulate lens concentrations post-topical application. Combine with antioxidants (e.g., ascorbate) to enhance efficacy at lower doses .
How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide the formulation of research questions on (R)-Carteolol hydrochloride's mechanisms?
- Methodological Answer : Apply FINER to prioritize studies on under-explored mechanisms (e.g., ROS pathway modulation in LECs). Ensure feasibility by leveraging established UVB/LEC models. Ethical considerations include avoiding human trials until in vivo safety is confirmed. Relevance lies in addressing cataract/glaucoma comorbidities .
Q. What strategies can enhance the bioavailability of (R)-Carteolol hydrochloride in ocular tissues to achieve therapeutic antioxidant concentrations?
- Methodological Answer : Explore prodrug formulations, liposomal delivery, or iontophoresis to improve corneal permeability. Co-administer with penetration enhancers (e.g., benzalkonium chloride) or use sustained-release implants. Validate efficacy via microdialysis in animal models to measure lens concentrations .
Q. How can researchers systematically analyze conflicting data on (R)-Carteolol hydrochloride's efficacy across studies?
- Methodological Answer :
Perform sensitivity analyses to identify variables (e.g., cell type, UVB dose, assay timing). Use systematic review tools (e.g., PRISMA) to aggregate data. Replicate key experiments under controlled conditions to isolate factors causing discrepancies, such as ROS measurement techniques or cell culture media composition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
